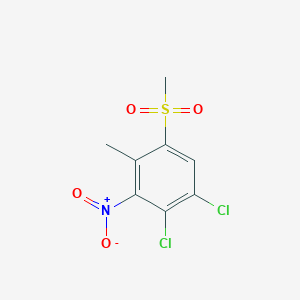

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Description

Chemical Identity and Classification

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene constitutes a polysubstituted aromatic compound characterized by the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 grams per mole. The compound bears the Chemical Abstracts Service registry number 849035-79-6, which serves as its primary identification number in chemical databases worldwide. The European Community has assigned this substance the identification number 814-295-6, while the United States Environmental Protection Agency DSSTox database lists it under the identifier DTXSID00375528.

The compound exhibits a melting point range of approximately 163-165 degrees Celsius, indicating its solid-state characteristics under standard temperature and pressure conditions. This physical property reflects the substantial intermolecular forces present due to the multiple polar functional groups and the rigid aromatic framework. The molecular structure demonstrates significant complexity through the incorporation of five distinct substituents on the benzene ring, creating a highly functionalized aromatic system.

From a classification perspective, this compound belongs simultaneously to multiple chemical categories. It functions as a chlorinated aromatic compound due to the presence of two chlorine atoms at positions 1 and 2 of the benzene ring. Additionally, it qualifies as an aromatic nitro compound through the nitro group positioned at carbon 3, and as a sulfonyl-containing compound via the methylsulfonyl substituent at position 5. The methyl group at position 4 contributes to its classification as a substituted toluene derivative.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7Cl2NO4S | |

| Molecular Weight | 284.12 g/mol | |

| CAS Number | 849035-79-6 | |

| EC Number | 814-295-6 | |

| Melting Point | 163-165°C | |

| PubChem CID | 2761077 |

Discovery and Historical Development

The historical development of this compound reflects the broader evolution of aromatic chemistry and the systematic exploration of polysubstituted benzene derivatives. While specific discovery details remain limited in the available literature, the compound represents part of the extensive family of nitroaromatic compounds that gained prominence during the industrial expansion of organic chemistry in the twentieth century.

The compound's entry into major chemical databases demonstrates its recognition within the scientific community. PubChem records indicate the compound was first created in their database on July 19, 2005, with subsequent modifications occurring as recently as May 24, 2025. This timeline suggests ongoing research interest and continuous refinement of the compound's documented properties and applications.

Properties

IUPAC Name |

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUHMQSSOVURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375528 | |

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-79-6 | |

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: 1,2-Dichloro-4-nitrobenzene

The synthesis typically begins with the preparation of 1,2-dichloro-4-nitrobenzene, a key intermediate:

- Chlorination of benzene: Benzene is chlorinated using gaseous chlorine in the presence of catalysts such as ferrous chloride or antimony trichloride to produce a mixture of dichlorobenzene isomers (1,2- and 1,4-dichlorobenzene).

- Separation of isomers: The mixture is cooled to crystallize and centrifuged to remove 1,4-dichlorobenzene. Further fractional distillation isolates 1,2-dichlorobenzene.

- Nitration: 1,2-dichlorobenzene is nitrated using a mixed acid (nitric acid and sulfuric acid) under controlled temperature (58–70 °C) to yield 1,2-dichloro-4-nitrobenzene with high yield (~96.4%).

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent at position 5 is introduced via sulfonylation and subsequent methylation steps:

- Sulfonation: The 1,2-dichloro-4-nitrobenzene undergoes selective sulfonation. Due to the differential reactivity of isomers, the 1,2-dichloro-4-nitrobenzene is less prone to sulfonation than the 1,2-dichloro-3-nitrobenzene isomer, allowing selective sulfonation of the latter and separation of the desired compound.

- Synthesis of methylsulfonyl derivatives: According to a patent describing the synthesis of 4-methylsulfonyl methylbenzene derivatives, the process involves reacting toluene sulfonyl chloride with sodium bicarbonate in aqueous medium under controlled pH (~8) and temperature (75–80 °C), followed by methylation using methyl chloride under pressure at 90 °C. This method can be adapted to introduce the methylsulfonyl group on the aromatic ring.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Sulfuric acid, controlled temperature | Selective sulfonation of isomers |

| Methylation | Methyl chloride, 90 °C, pressure ~2.6 MPa | Methylation of sulfonyl group |

Methyl Group Introduction

The methyl group at position 4 can be introduced by:

- Starting from methyl-substituted precursors: Using 4-methyl-substituted benzene derivatives as starting materials before chlorination and nitration steps.

- Electrophilic substitution: Methylation of the aromatic ring via Friedel-Crafts alkylation or other methylation methods, though this is less common due to potential side reactions.

Summary of Synthetic Route

A plausible synthetic sequence is:

- Chlorination of methylbenzene derivatives to introduce chlorine atoms at positions 1 and 2.

- Nitration to introduce the nitro group at position 3.

- Selective sulfonation to introduce the sulfonyl group at position 5.

- Methylation of the sulfonyl group to form the methylsulfonyl substituent.

Research Findings and Optimization

- Selective sulfonation exploits the difference in reactivity between isomers to achieve high purity of the desired compound.

- Reaction conditions such as temperature control during nitration (58–70 °C) and sulfonation are critical to avoid overreaction or side products.

- Methylation under pressure (using methyl chloride at ~2.6 MPa and 90 °C) ensures efficient conversion to methylsulfonyl derivatives.

- Purification involves washing with water to remove acid residues and vacuum drying to obtain the final product with high purity.

Data Table: Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time | Yield/Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ or SbCl₃ catalyst | Ambient | Atmospheric | Variable | Mixture of dichlorobenzenes |

| Separation | Cooling, centrifugation, fractional distillation | Cooling to crystallize | Atmospheric | - | Isolation of 1,2-dichlorobenzene |

| Nitration | Mixed acid (HNO₃/H₂SO₄/H₂O) | 58–70 | Atmospheric | ~3.5 hours | ~96.4% yield |

| Sulfonation | Sulfuric acid, controlled conditions | Variable | Atmospheric | ~2 hours | Selective sulfonation |

| Methylation | Methyl chloride, aqueous sodium bicarbonate | 90 | ~2.6 | ~4 hours | Efficient methylsulfonyl formation |

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-aminobenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

3,4-Dichloro-6-nitrobenzotrifluoride and 3,4-Dichloro-5-nitrobenzotrifluoride (CAS 657-02-3 and 50594-31-5): These isomers feature trifluoromethyl (CF₃), nitro (NO₂), and chlorine substituents. The CF₃ group, like methylsulfonyl (SO₂CH₃), is strongly electron-withdrawing but differs in steric bulk and lipophilicity. Substituent Positions: In the target compound, the methylsulfonyl group at position 5 and nitro at position 3 create a meta-directing electronic environment. In contrast, the CF₃ group in the EPP analogs (positions 5 or 3) alters regioselectivity in further reactions, such as nucleophilic aromatic substitution .

Reactivity Comparison :

- Nitro Group Positioning : The nitro group at position 3 in the target compound deactivates the ring more effectively than para-nitro analogs (e.g., EPP compounds), reducing electrophilic substitution rates.

- Methylsulfonyl vs. Trifluoromethyl : Methylsulfonyl’s sulfone moiety (-SO₂-) provides stronger electron withdrawal than CF₃, increasing solubility in polar solvents (e.g., DMSO or acetone) but reducing lipid membrane permeability compared to CF₃-containing analogs .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Key Properties |

|---|---|---|---|

| 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | C₈H₆Cl₂NO₄S | Cl (1,2), CH₃ (4), SO₂CH₃ (5), NO₂ (3) | High polarity, moderate solubility in DMSO, potential agrochemical intermediate |

| 3,4-Dichloro-6-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | Cl (3,4), CF₃ (5), NO₂ (6) | High lipophilicity, thermal stability, used in fluorinated pesticides |

| 3,4-Dichloro-5-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | Cl (3,4), CF₃ (6), NO₂ (5) | Isomeric challenges in synthesis, similar applications to above |

Research Findings and Mechanistic Insights

- Substitution Effects : The ortho-directing nature of the methylsulfonyl group in the target compound contrasts with the meta-directing effects of nitro groups in EPP analogs, influencing regioselectivity in further functionalization .

- Isomer-Specific Reactivity : The EPP analogs’ isomeric mixture complicates applications requiring high purity, whereas the target compound’s defined structure offers reproducibility in industrial processes .

Biological Activity

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS Number: 849035-79-6) is a synthetic organic compound with potential biological significance. This article reviews its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, alongside relevant case studies and research findings.

- Molecular Formula : C₈H₇Cl₂NO₄S

- Molecular Weight : 284.12 g/mol

- Melting Point : 163–165 °C

- Storage : Requires temperature control for storage .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related sulfonyl compounds have demonstrated effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

The structure-activity relationship (SAR) suggests that the presence of chlorine and methylsulfonyl groups significantly enhances antibacterial efficacy .

Antifungal Activity

In vitro studies have shown that the compound can inhibit fungal growth. For example, a related study demonstrated antifungal activity against Candida species:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | C. albicans | 20 |

| Compound E | C. glabrata | 25 |

These findings suggest a potential for developing antifungal agents based on the compound's structure .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been explored in various models. Research indicates that the compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several chlorinated aromatic compounds, including this compound. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using mice, administration of the compound resulted in a significant decrease in paw edema induced by carrageenan. The study reported a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Nitration and sulfonation steps require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, CH₃SO₂Cl for sulfonation). Chlorination can be achieved using Cl₂/FeCl₃, but regioselectivity must be monitored via HPLC or GC-MS to avoid byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. For purity >97%, iterative crystallization or preparative HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for methyl (δ ~2.5 ppm), methylsulfonyl (δ ~3.2 ppm), and aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns confirm substitution positions.

- FT-IR : Peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1150 cm⁻¹ (SO₂ asymmetric stretch) validate functional groups.

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves spatial arrangements, including bond angles and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in sulfonyl-containing analogs) .

Q. How can solubility and stability be evaluated under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Methylsulfonyl and nitro groups enhance polarity, favoring solubility in DMSO.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing reduced electron density at the para position. Experimental validation via kinetic studies (e.g., SNAr reactions with amines) under varying temperatures and solvents (DMF vs. THF) quantifies activation barriers .

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

- Methodological Answer : Steric hindrance from the methyl and methylsulfonyl groups directs electrophiles to the less hindered positions (e.g., ortho to nitro). Competitive experiments with bromination (Br₂/FeBr₃) or Friedel-Crafts alkylation can map regiochemical outcomes. Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .

Q. Can computational models predict crystallographic packing patterns for this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) and crystal structure prediction (CSP) software (e.g., Mercury) model intermolecular interactions. Compare simulated packing motifs (e.g., π-stacking vs. hydrogen-bonded networks) with experimental XRD data. Discrepancies may arise from solvent inclusion or polymorphism, requiring Rietveld refinement .

Q. What strategies mitigate conflicting data in thermal stability studies (e.g., DSC vs. TGA)?

- Methodological Answer : Discrepancies between DSC (melting point) and TGA (decomposition onset) often arise from sample purity or heating rates. Replicate experiments under inert atmospheres (N₂/Ar) with controlled ramp rates (e.g., 10°C/min). Pair with mass spectrometry (TGA-MS) to identify volatile degradation products (e.g., SO₂ release from sulfonyl groups) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (NMR, IR) with computational predictions (e.g., Gaussian NMR chemical shift calculations). For crystallography, compare experimental XRD patterns with Cambridge Structural Database entries for analogous nitro-sulfonyl benzenes .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to optimize multi-step syntheses, reducing reagent waste and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.